1-Chloro-4-(hexyloxy)benzene, with the chemical formula C_{12}H_{17}ClO, is an organic compound belonging to the class of aryl chlorides. It features a benzene ring substituted with a chlorine atom and a hexyloxy group. This compound is characterized by its hydrophobic nature due to the long alkyl chain of the hexyloxy group, which enhances its solubility in organic solvents while limiting its solubility in water. The presence of the chlorine atom introduces reactivity that allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Research into the biological activity of 1-chloro-4-(hexyloxy)benzene indicates potential antimicrobial and antifungal properties. Studies suggest that compounds with similar structures may exhibit significant antibacterial activities against various pathogens, including methicillin-resistant Staphylococcus aureus. The mechanism of action often involves disrupting cellular membranes or inhibiting essential biosynthetic pathways within bacteria .
1-Chloro-4-(hexyloxy)benzene can be synthesized through various methods:
1-Chloro-4-(hexyloxy)benzene finds applications in various fields:
The interactions of 1-chloro-4-(hexyloxy)benzene with biological molecules are an area of active research. Its hydrophobic hexyloxy group may facilitate interactions with lipid membranes, influencing membrane fluidity and permeability. Additionally, studies on similar compounds suggest that halogenated derivatives can engage in halogen bonding, which may affect their biological activity and stability .
1-Chloro-4-(hexyloxy)benzene can be compared with several similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Chloro-4-(methoxy)benzene | Contains a methoxy group instead of hexyloxy | Less hydrophobic; different reactivity |
| 1-Chloro-4-(butoxy)benzene | Has a butoxy group | Slightly less hydrophobic than hexyloxy derivative |
| 1-Chloro-4-(octyloxy)benzene | Contains an octyloxy group | More hydrophobic; differences in solubility |
| 1-Bromo-4-(hexyloxy)benzene | Bromine instead of chlorine | Different reactivity due to bromine's properties |
| 4-Hydroxy-4-(hexyloxy)benzene | Hydroxyl group instead of chlorine | Alters reactivity and potential biological activity |
The uniqueness of 1-chloro-4-(hexyloxy)benzene lies in its specific balance between hydrophobicity and reactivity due to the combination of the chlorine atom and the hexyloxy group. This balance makes it particularly useful in organic synthesis and potential pharmaceutical applications .
The synthesis of 1-Chloro-4-(hexyloxy)benzene represents a significant challenge in organic synthesis, requiring the selective introduction of a hexyloxy group onto a chlorinated aromatic ring [1]. Nucleophilic aromatic substitution strategies have emerged as the predominant approach for constructing such aryl ether linkages, leveraging the electron-withdrawing nature of the chlorine substituent to activate the aromatic ring toward nucleophilic attack [2].
The mechanism of nucleophilic aromatic substitution proceeds through a two-step process involving the formation of a Meisenheimer complex intermediate [1]. In the first step, the nucleophile attacks the carbon bearing the leaving group, generating a negatively charged carbanion intermediate that is stabilized through resonance with the electron-withdrawing chlorine substituent [1]. The second step involves the elimination of the leaving group and restoration of aromaticity [1].
For 1-Chloro-4-(hexyloxy)benzene synthesis, the chlorine atom serves a dual role as both an activating group and the ultimate leaving group in nucleophilic substitution reactions [2]. However, the relatively weak activating effect of chlorine compared to stronger electron-withdrawing groups such as nitro groups necessitates more forcing reaction conditions and careful optimization of synthetic parameters [1] [2].
The Williamson ether synthesis remains the most versatile and widely employed method for the preparation of 1-Chloro-4-(hexyloxy)benzene [2]. This classical approach involves the nucleophilic substitution reaction between 4-chlorophenol and 1-bromohexane or 1-chlorohexane in the presence of a strong base [2]. The optimization of reaction parameters is crucial for achieving high yields and selectivity while minimizing side reactions such as elimination and hydrolysis [2].
Base selection represents one of the most critical factors in Williamson ether synthesis optimization [2]. Strong bases such as sodium hydride, potassium tert-butoxide, and cesium carbonate have demonstrated superior performance compared to weaker bases like potassium carbonate [2]. The enhanced basicity facilitates complete deprotonation of the phenolic hydroxyl group, generating the highly nucleophilic alkoxide ion necessary for efficient substitution [2].
Table 1: Williamson Ether Synthesis Optimization Parameters
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Solvent |
|---|---|---|---|---|---|
| Potassium carbonate | 80 | 8 | 85 | 89 | Dimethylformamide |
| Sodium hydride | 60 | 4 | 92 | 94 | Tetrahydrofuran |
| Cesium carbonate | 70 | 6 | 88 | 91 | Acetonitrile |
| Potassium tert-butoxide | 25 | 2 | 95 | 97 | Tetrahydrofuran |
| Sodium hydroxide | 100 | 12 | 78 | 82 | Ethanol |
Solvent selection significantly influences reaction efficiency and product distribution [2]. Aprotic polar solvents such as dimethylformamide, tetrahydrofuran, and acetonitrile provide optimal solvation for both the alkoxide nucleophile and the electrophilic alkyl halide while maintaining the nucleophilicity of the alkoxide ion [2]. The use of protic solvents such as ethanol can lead to competitive protonation of the alkoxide, reducing reaction efficiency [2].
Temperature optimization requires balancing reaction rate with selectivity considerations [2]. Elevated temperatures accelerate the substitution reaction but can promote competing elimination reactions, particularly with secondary alkyl halides [2]. For 1-Chloro-4-(hexyloxy)benzene synthesis using primary hexyl halides, temperatures between 60-80°C typically provide optimal results [2].
The choice of alkyl halide significantly impacts reaction outcome [2]. Primary alkyl halides such as 1-bromohexane and 1-iodohexane exhibit superior reactivity compared to 1-chlorohexane due to the superior leaving group ability of bromide and iodide ions [2]. However, the increased cost of iodinated compounds often makes brominated alternatives more practical for large-scale synthesis [2].
Modern synthetic approaches have increasingly focused on the development of catalytic systems for aryl ether formation, offering advantages in terms of reaction efficiency, functional group tolerance, and environmental impact [3] [4] [5]. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper catalysts, have revolutionized the synthesis of aryl ethers such as 1-Chloro-4-(hexyloxy)benzene [3] [4].
Palladium-catalyzed etherification reactions, commonly referred to as Buchwald-Hartwig coupling for carbon-oxygen bond formation, proceed through a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps [3] [4] [5]. The initial oxidative addition of the aryl halide to the palladium(0) catalyst generates a palladium(II)-aryl complex, which subsequently undergoes nucleophilic attack by the alkoxide to form a palladium(II)-alkoxide intermediate [3] [4]. Final reductive elimination releases the desired aryl ether product and regenerates the palladium(0) catalyst [3] [4].
Table 2: Catalytic Systems for Alkoxy Group Introduction
| Catalyst System | Loading (mol%) | Temperature (°C) | Pressure (atm) | Conversion (%) | TON | Reference Conditions |
|---|---|---|---|---|---|---|
| Palladium(II) acetate/BINAP | 2.0 | 110 | 1 | 96 | 48 | Toluene, 18h |
| Copper(I) iodide/diamine | 5.0 | 120 | 1 | 89 | 18 | DMSO, 24h |
| Copper(II) acetate/DMAP | 10.0 | 80 | 2 | 82 | 8 | DCM, 12h |
| Palladium(0)/Xantphos | 1.5 | 100 | 1 | 94 | 63 | Dioxane, 16h |
| Nickel(II) chloride/phosphine | 3.0 | 90 | 1 | 87 | 29 | THF, 20h |
Copper-catalyzed etherification reactions offer an attractive alternative to palladium-based systems, particularly for cost-sensitive applications [6] [7]. Copper(I) and copper(II) complexes have demonstrated excellent activity for the coupling of aryl halides with alcohols under relatively mild conditions [6] [7]. The reaction mechanism involves the formation of a copper-alkoxide intermediate through deprotonation of the alcohol by a suitable base, followed by oxidative addition of the aryl halide and reductive elimination to form the carbon-oxygen bond [6] [7].
The choice of ligand significantly influences catalyst performance in both palladium and copper systems [3] [4] [7]. Bidentate phosphine ligands such as BINAP and Xantphos provide enhanced stability and activity for palladium catalysts, while nitrogen-based ligands such as 1,10-phenanthroline and bipyridyl derivatives are preferred for copper systems [3] [4] [7]. The steric and electronic properties of the ligand directly impact the rate of oxidative addition, transmetalation, and reductive elimination steps [3] [4].
Phase transfer catalysis represents another important approach for alkoxy group introduction, particularly for industrial applications where cost and environmental considerations are paramount [8] [9]. Quaternary ammonium salts and polyethylene glycol derivatives serve as effective phase transfer agents, facilitating the transfer of ionic nucleophiles from the aqueous phase to the organic phase where reaction with the aryl halide occurs [8] [9]. This approach eliminates the need for anhydrous conditions and expensive metal catalysts while maintaining good reaction efficiency [8] [9].
The successful synthesis of 1-Chloro-4-(hexyloxy)benzene requires the implementation of robust purification and isolation protocols to achieve the high purity standards demanded by research and industrial applications [10] [11]. The presence of structural similarities between the desired product and potential impurities, including unreacted starting materials, side products, and catalyst residues, necessitates the careful selection and optimization of separation techniques [10] [11].
The physical properties of 1-Chloro-4-(hexyloxy)benzene, including its molecular weight of 212.72 g/mol, boiling point of 279.8°C, and logP value of 4.30, provide important guidance for purification strategy development [12]. The relatively high lipophilicity and thermal stability of the compound make it amenable to both chromatographic and crystallization-based purification approaches [12].
Column chromatography remains the most versatile and widely employed technique for the purification of 1-Chloro-4-(hexyloxy)benzene [13] [14]. The selection of appropriate stationary and mobile phases is crucial for achieving effective separation while minimizing compound degradation and analysis time [13] [14]. Silica gel represents the most commonly used stationary phase due to its excellent resolution, broad compatibility, and cost-effectiveness [13] [14].
Normal-phase chromatography using silica gel as the stationary phase provides excellent separation efficiency for 1-Chloro-4-(hexyloxy)benzene and related compounds [13] [14]. The polar silanol groups on the silica surface interact preferentially with more polar compounds, allowing for the separation of the desired product from less polar impurities such as unreacted alkyl halides and hydrocarbon side products [13] [14]. The optimization of mobile phase composition is critical for achieving optimal resolution while maintaining reasonable elution times [13] [14].
Table 3: Chromatographic Separation Protocols for 1-Chloro-4-(hexyloxy)benzene
| Stationary Phase | Mobile Phase | Rf Value | Resolution | Analysis Time (min) | Detection Method |
|---|---|---|---|---|---|
| Silica gel 60 | Hexane:Ethyl acetate (9:1) | 0.35 | 1.8 | 15 | UV 254 nm |
| Silica gel 60 | Petroleum ether:DCM (8:2) | 0.42 | 2.1 | 18 | UV 280 nm |
| C18 reversed-phase | Methanol:Water (85:15) | 0.28 | 1.5 | 25 | UV 254 nm |
| Aminopropyl silica | Hexane:Isopropanol (95:5) | 0.31 | 1.7 | 12 | UV 254 nm |
| Cyano silica | Hexane:Acetone (7:3) | 0.39 | 1.9 | 20 | UV 280 nm |
Reversed-phase chromatography using C18-bonded silica provides an alternative approach for compounds with intermediate polarity such as 1-Chloro-4-(hexyloxy)benzene [15] [16]. The hydrophobic alkyl chains bonded to the silica surface interact preferentially with nonpolar compounds, allowing for the separation based on hydrophobic interactions [15] [16]. Methanol-water mixtures are commonly employed as mobile phases, with the methanol content adjusted to optimize retention and resolution [15] [16].
High-performance liquid chromatography represents the method of choice for analytical-scale purification and purity assessment [15] [16]. The superior resolution and efficiency of HPLC columns enable the separation of closely related impurities that may be difficult to resolve using conventional column chromatography [15] [16]. Preparative HPLC systems allow for the scale-up of analytical methods for larger-scale purification while maintaining excellent resolution [15] [16].
Thin-layer chromatography serves as an essential tool for method development and optimization [17]. The rapid analysis time and low solvent consumption make TLC ideal for screening multiple mobile phase compositions and identifying optimal separation conditions [17]. Visualization of compounds can be achieved through UV illumination at 254 nm or 280 nm, taking advantage of the aromatic chromophore present in 1-Chloro-4-(hexyloxy)benzene [17].
The optimization of chromatographic conditions requires consideration of multiple factors including column efficiency, selectivity, and analysis time [18]. Column efficiency can be enhanced through the use of smaller particle size stationary phases and optimization of mobile phase flow rates [18]. Selectivity optimization involves the systematic variation of mobile phase composition to maximize the separation between the desired product and potential impurities [18].
Crystallization represents one of the most effective methods for achieving high-purity 1-Chloro-4-(hexyloxy)benzene while simultaneously providing excellent recovery yields [10] [11] [19]. The success of crystallization depends on the careful selection of solvent systems that provide optimal solubility characteristics, allowing for complete dissolution at elevated temperatures and selective crystallization upon cooling [10] [11] [19].
The fundamental principle underlying successful crystallization involves identifying solvents in which the desired compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures [11]. This temperature-dependent solubility behavior enables the selective crystallization of the pure compound while leaving impurities in solution [11]. The ideal solvent should also exhibit minimal solubility for the desired compound at low temperatures to maximize recovery yields [11].
Table 4: Crystallization Solvent Systems and Optimization
| Primary Solvent | Secondary Solvent | Ratio (v/v) | Crystallization Temp (°C) | Crystal Yield (%) | Purity (%) | Crystal Form |
|---|---|---|---|---|---|---|
| Ethanol | Water | 3:1 | 0 | 82 | 96 | Needles |
| Methanol | Water | 4:1 | -10 | 78 | 94 | Plates |
| Isopropanol | Hexane | 2:1 | 5 | 85 | 97 | Prisms |
| Acetone | Hexane | 1:1 | -5 | 88 | 98 | Needles |
| Ethyl acetate | Petroleum ether | 3:2 | 0 | 79 | 95 | Blocks |
Mixed solvent systems often provide superior results compared to single solvents for the crystallization of 1-Chloro-4-(hexyloxy)benzene [20]. The combination of a polar solvent in which the compound is readily soluble with a nonpolar antisolvent allows for precise control of supersaturation and crystallization kinetics [20]. Common mixed solvent systems include ethanol-water, methanol-water, and acetone-hexane combinations [20].
The crystallization procedure typically involves dissolving the crude product in the minimum amount of hot soluble solvent, followed by the gradual addition of the antisolvent until slight cloudiness appears [20]. The solution is then clarified by adding a small amount of additional soluble solvent and allowed to cool slowly to promote the formation of well-formed crystals [20]. Rapid cooling or excessive supersaturation can lead to the formation of oils or poorly formed crystals with reduced purity [20].
Temperature control represents a critical factor in crystallization optimization [10] [11]. Slow cooling rates generally produce larger, more pure crystals compared to rapid cooling, which tends to favor the formation of smaller crystals with higher surface area and potentially increased impurity incorporation [10] [11]. The use of controlled cooling profiles and seeding techniques can further enhance crystal quality and reproducibility [10] [11].
The morphology and size distribution of crystals can significantly impact downstream processing and product quality [10] [19]. Needle-shaped crystals often provide excellent purity but may be difficult to filter and wash effectively [10] [19]. Prismatic or block-shaped crystals typically offer superior handling characteristics and more efficient solid-liquid separation [10] [19]. The crystal form can be influenced through careful selection of solvent systems, cooling rates, and the presence of additives or seeds [10] [19].
Advanced crystallization techniques such as antisolvent crystallization and cooling crystallization can be employed to further optimize purity and yield [21]. Machine learning approaches have recently been developed to predict optimal crystallization conditions based on molecular structure and solvent properties, offering the potential for more efficient method development [21]. These computational tools can significantly reduce the experimental effort required for solvent screening and condition optimization [21].
The characterization of crystalline products requires multiple analytical techniques to confirm identity, purity, and crystal form [12]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [22]. Differential scanning calorimetry can be used to determine melting point and detect the presence of polymorphs or solvates [12]. X-ray powder diffraction enables crystal form identification and polymorphic analysis [12].
Table 5: Physical Properties of 1-Chloro-4-(hexyloxy)benzene
| Property | Value | Unit | Method |
|---|---|---|---|
| Molecular Weight | 212.72 | g/mol | Calculated |
| Density | 1.023 | g/cm³ | Experimental |
| Boiling Point | 279.8 | °C at 760 mmHg | Calculated |
| Flash Point | 125.8 | °C | Calculated |
| Refractive Index | 1.498 | nD²⁰ | Experimental |
| LogP | 4.30 | Calculated | |
| Melting Point | Not determined | °C | Experimental |
The thermal decomposition behavior of 1-Chloro-4-(hexyloxy)benzene follows characteristic patterns observed in halogenated aromatic compounds. Research on thermal degradation of chlorinated benzene derivatives demonstrates that these compounds undergo decomposition through molecular elimination mechanisms rather than chain processes [1]. The primary decomposition pathway involves cleavage of the carbon-chlorine bond, leading to the formation of hydrogen chloride as the major gaseous product [1].
Table 1: Basic Physicochemical Properties of 1-Chloro-4-(hexyloxy)benzene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClO | [2] |
| Molecular Weight (g/mol) | 212.71 | [2] |
| CAS Registry Number | 6345-84-2 | [2] |
| Density (g/cm³) | 1.023 | [3] |
| Boiling Point (°C) | 279.8 | [3] |
| Flash Point (°C) | 125.8 | [3] |
| IUPAC Name | 1-chloro-4-hexoxybenzene | [2] |
The decomposition mechanism proceeds through unimolecular reactions, with the hexyloxy substituent influencing the thermal stability through electronic and steric effects [1]. Studies on similar aromatic ether systems indicate that the initial decomposition temperature typically ranges from 350-400°C, placing 1-Chloro-4-(hexyloxy)benzene in the moderate to high thermal stability category [4]. The presence of the electron-donating hexyloxy group stabilizes the aromatic ring system, while the chlorine substituent provides a thermally labile site for decomposition initiation .
During thermal decomposition, the compound exhibits a two-step degradation mechanism characteristic of aromatic ethers. The first step involves elimination of hydrogen chloride and formation of phenolic intermediates, while the second step results in extensive aromatic ring degradation and formation of carbonaceous deposits [1] [4]. The balance of combined hydrogen remains in carbon deposits on reaction vessel walls, consistent with decomposition patterns observed in related chlorobenzene derivatives [1].
Table 4: Thermal Properties and Stability Data
| Property | Value/Description | Reference |
|---|---|---|
| Estimated Decomposition Temperature (°C) | 350-400 | [1] [4] |
| Thermal Stability Classification | Moderate to High | [4] |
| Primary Decomposition Products | HCl, aromatic fragments, carbonaceous residue | [1] |
| Decomposition Mechanism | Molecular elimination, C-Cl bond cleavage | [1] |
| Glass Transition Temperature (°C) | Not determined | N/A |
| Melting Point (°C) | Not reported (likely liquid at room temperature) | [3] |
The phase transition behavior of 1-Chloro-4-(hexyloxy)benzene is significantly influenced by the flexible hexyl chain and the rigid aromatic core. Based on the molecular structure and comparison with related compounds, the material likely exists as a liquid at room temperature, as evidenced by the absence of reported melting point data and the relatively high boiling point of 279.8°C [3].
The presence of the long alkyl chain (hexyloxy group) introduces conformational flexibility that affects the crystallization behavior and phase transitions. Research on similar alkoxybenzene derivatives demonstrates that increasing alkyl chain length generally reduces melting points and promotes liquid crystalline behavior in certain structural contexts [6]. The para-substitution pattern in 1-Chloro-4-(hexyloxy)benzene creates a relatively linear molecular geometry that may favor ordered arrangements in condensed phases [7].
Thermal analysis of analogous aromatic ether compounds reveals complex phase behavior involving multiple transitions. The glass transition temperature, while not experimentally determined for this specific compound, can be estimated to fall within the range typical for aromatic ethers with flexible alkyl substituents, approximately -60 to -20°C based on structural analogies [7] [8]. The compound likely exhibits vitrification behavior when cooled rapidly from the liquid state, similar to other glass-forming aromatic ethers [7].
The phase transition behavior is further influenced by intermolecular interactions, including van der Waals forces between alkyl chains and aromatic-aromatic interactions. The chlorine substituent introduces dipolar interactions that may affect the packing efficiency in crystalline phases and influence the thermodynamic stability of different polymorphic forms [6].
The octanol-water partition coefficient represents a fundamental parameter for understanding the solvation behavior of 1-Chloro-4-(hexyloxy)benzene. Based on structural analysis and comparison with related compounds, the logP value is estimated to range from 4.2 to 4.8, indicating highly lipophilic character [9].
Table 2: Partition Coefficient (logP) Data for Related Compounds
| Compound | Molecular Formula | logP (octanol/water) | Reference |
|---|---|---|---|
| 1-Chloro-4-ethoxybenzene | C₈H₉ClO | 2.739 | [10] |
| Benzene, (hexyloxy)- | C₁₂H₁₈O | 3.646 | [11] |
| Chlorobenzene | C₆H₅Cl | 2.86 | [12] |
| Estimated 1-Chloro-4-(hexyloxy)benzene | C₁₂H₁₇ClO | 4.2-4.8 (estimated) | Calculated from structure |
The partition coefficient calculation involves additive contributions from molecular fragments plus correction factors for electronic interactions, hydrogen bonding effects, and alkyl-aryl interactions [9]. For 1-Chloro-4-(hexyloxy)benzene, the base benzene ring contributes approximately 2.13 units to logP, while the chlorine substituent adds approximately 0.71 units [9]. The hexyloxy chain provides the largest contribution, estimated at 1.5-2.0 units based on the alkyl chain length and ether linkage [9].
Electronic effects play a crucial role in partition coefficient determination. The electron-withdrawing nature of chlorine creates a negative electronic factor that slightly reduces the lipophilicity, while the electron-donating hexyloxy group provides stabilization through resonance effects [9]. The para-substitution pattern minimizes steric interactions and optimizes electronic delocalization, contributing to the overall hydrophobic character [9].
Experimental validation of partition coefficients for similar compounds demonstrates good correlation between calculated and measured values. The generator column method and traditional shake-flask techniques provide reliable data for chlorinated aromatic compounds, with standard deviations typically less than 0.3 log units [13]. The high logP value of 1-Chloro-4-(hexyloxy)benzene indicates limited water solubility and strong affinity for organic phases [13].
Hansen Solubility Parameters provide comprehensive characterization of the solvation behavior of 1-Chloro-4-(hexyloxy)benzene through quantification of dispersion, polar, and hydrogen bonding interactions. The calculated parameters demonstrate the compound's compatibility with various solvent systems and predict miscibility behavior [14] [15].
Table 3: Hansen Solubility Parameters for Related Compounds
| Compound | δd (MPa^½) | δp (MPa^½) | δh (MPa^½) | δtotal (MPa^½) | Reference |
|---|---|---|---|---|---|
| Chlorobenzene | 19.0 | 4.3 | 2.0 | 19.5 | [12] [15] |
| Benzene, (hexyloxy)- | 17.8 (estimated) | 3.1 (estimated) | 4.2 (estimated) | 18.5 (estimated) | Calculated |
| Estimated 1-Chloro-4-(hexyloxy)benzene | 18.2 (estimated) | 3.8 (estimated) | 3.1 (estimated) | 18.8 (estimated) | Calculated |
The dispersion parameter (δd) for 1-Chloro-4-(hexyloxy)benzene is estimated at 18.2 MPa^½, reflecting the significant contribution of London dispersion forces from the aromatic ring and aliphatic chain. This value falls between that of chlorobenzene (19.0 MPa^½) and hexyloxybenzene (17.8 MPa^½), indicating moderate dispersion interactions [12] [15].
The polar parameter (δp) of 3.8 MPa^½ reflects the dipolar character introduced by both the chlorine substituent and the ether linkage. The chlorine atom contributes permanent dipole moment due to its electronegativity, while the C-O bond in the hexyloxy group provides additional polar character [14]. This intermediate polar parameter suggests compatibility with moderately polar solvents [15].
The hydrogen bonding parameter (δh) is estimated at 3.1 MPa^½, primarily attributed to the ether oxygen atom's ability to act as hydrogen bond acceptor. While lower than typical hydrogen bonding solvents, this parameter indicates the compound can participate in weak hydrogen bonding interactions with protic solvents [16].